molecular formula C9H16N4O B8669957 1-(2-morpholinoethyl)-1H-imidazol-2-amine

1-(2-morpholinoethyl)-1H-imidazol-2-amine

Cat. No.: B8669957
M. Wt: 196.25 g/mol
InChI Key: WCXXOYNZSBETCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-morpholinoethyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)imidazol-2-amine

InChI

InChI=1S/C9H16N4O/c10-9-11-1-2-13(9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11)

InChI Key

WCXXOYNZSBETCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CN=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step 1 (0.64 g, 2.81 mmol) is suspended in methanol (20 mL) and water (2 mL). Palladium on carbon (0.065 g, 0.281 mmol) is added and the mixture is degassed with nitrogen for 10 min before sodium borohydride (0.15 g, 3.93 mmol) is added portion-wise. The reaction is cooled with an ice bath and after 30 mins warmed to room temperature and stirred for 16 h at room temperature. The palladium is filtered through celite and washed with methanol (3×30 mL). The filtrate is concentrated in vacuo and the residue partitioned between dichloromethane (100 mL) and water (10 mL). The aqueous layer is extracted with dichloromethane (5×50 mL+1 mL MeOH). The organic layers are combined, dried (MgSO4) and solvent removed in vacuo to give an orange oil (0.42 g, 77%). NMR (400 MHz, CDCl3) =2.47-2.60 (m, 4H), 2.64-2.66 (m, 2H), 3.62-3.72 (m, 4H), 3.77-3.83 (m, 2H), 4.76 (brs, 2H), 6.49 (s, H), 6.61 (s, 1H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0.065 g
Type
catalyst
Reaction Step Five
Name
Yield
77%

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